molecular formula C12H9ClNO4- B3195615 1H-Indole-2,3-dicarboxylic acid, 6-chloro-, 2-ethyl ester CAS No. 920023-28-5

1H-Indole-2,3-dicarboxylic acid, 6-chloro-, 2-ethyl ester

Cat. No.: B3195615
CAS No.: 920023-28-5
M. Wt: 266.65 g/mol
InChI Key: LAFIGVHEVJGKIG-UHFFFAOYSA-M
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Description

1H-Indole-2,3-dicarboxylic acid, 6-chloro-, 2-ethyl ester is a substituted indole derivative featuring a chloro group at position 6 and an ethyl ester at the 2-carboxylic acid moiety. The compound’s structure combines a bicyclic indole core with dual carboxylic acid functionalities, one of which is esterified.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-2-ethoxycarbonyl-1H-indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO4/c1-2-18-12(17)10-9(11(15)16)7-4-3-6(13)5-8(7)14-10/h3-5,14H,2H2,1H3,(H,15,16)/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAFIGVHEVJGKIG-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=C(C=C2)Cl)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClNO4-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70724347
Record name 6-Chloro-2-(ethoxycarbonyl)-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70724347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920023-28-5
Record name 6-Chloro-2-(ethoxycarbonyl)-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70724347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1H-Indole-2,3-dicarboxylic acid, 6-chloro-, 2-ethyl ester typically involves the reaction of 6-chloroindole-2,3-dicarboxylic acid with ethanol under acidic conditions to form the ethyl ester. This reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

1H-Indole-2,3-dicarboxylic acid, 6-chloro-, 2-ethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Biological Activities

1H-Indole-2,3-dicarboxylic acid, 6-chloro-, 2-ethyl ester has been investigated for several biological activities:

  • Antiviral Properties : Studies have shown that indole derivatives can inhibit viral replication through various mechanisms, making them potential candidates for antiviral drug development.
  • Anticancer Effects : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism may involve the induction of apoptosis and inhibition of cell proliferation .
  • Antimicrobial Activity : The compound has demonstrated effectiveness against a range of bacterial strains, suggesting its potential use in developing new antimicrobial agents .

Medicinal Chemistry

The compound serves as a valuable building block in medicinal chemistry for synthesizing more complex indole derivatives. Its structural features allow it to interact with multiple biological targets, which is crucial in drug design .

Industrial Applications

In addition to its medicinal uses, this compound is utilized in the development of new materials and chemical processes. Its chemical reactivity makes it suitable for various industrial applications, including the production of specialty chemicals .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of various indole derivatives, including this compound. The results indicated significant cytotoxicity against human breast cancer cells (MCF-7), with IC50 values demonstrating effective inhibition of cell growth .

Case Study 2: Antiviral Potential

Research conducted at a university laboratory examined the antiviral activity of this compound against influenza virus. The findings suggested that it could inhibit viral replication by interfering with viral RNA synthesis . This opens avenues for further investigation into its potential as an antiviral agent.

Mechanism of Action

The mechanism of action of 1H-Indole-2,3-dicarboxylic acid, 6-chloro-, 2-ethyl ester involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Comparison

Key structural analogs include:

  • Ethyl 6-chloro-3-formyl-1H-indole-2-carboxylate (CAS 586336-88-1): Contains a formyl group at position 3 and a chloro substituent at position 6, differing in the 3-position functionality (formyl vs. carboxylic acid) .
  • 6-Bromo-1H-indole-3-carboxylic acid ethyl ester hydrochloride : Substitutes bromine for chlorine at position 6 and includes a protonated amine side chain .
Physical and Chemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key Substituents
1H-Indole-2,6-dicarboxylic acid, 2-ethyl 6-methyl ester C₁₃H₁₃NO₄ 247.25 160–161 N/A 2-ethyl, 6-methyl esters
Ethyl 6-chloro-3-formyl-1H-indole-2-carboxylate C₁₂H₁₀ClNO₃ 251.67 N/A 458 (predicted) 6-chloro, 3-formyl, 2-ethyl ester
6-Bromo-1H-indole-3-carboxylic acid ethyl ester hydrochloride C₁₃H₁₄BrN₂O₃·HCl ~370.7 (estimated) N/A N/A 6-bromo, 3-ethyl ester, hydrochloride
Target Compound (estimated) C₁₂H₁₀ClNO₄ ~267.45 N/A N/A 6-chloro, 2-ethyl ester, 3-carboxylic acid

Key Observations :

  • The presence of chlorine at position 6 increases molecular weight compared to non-halogenated analogs (e.g., 1H-Indole-2,6-dicarboxylic acid, 2-ethyl 6-methyl ester) .
  • Ester groups reduce polarity and may lower melting points compared to free carboxylic acids. For example, ethyl esters in exhibit predicted boiling points >450°C, indicative of high thermal stability .
  • Halogen effects : Bromine substitution (as in ) increases molecular weight significantly compared to chlorine analogs.
Reactivity and Functional Group Influence
  • Free carboxylic acid at position 3 : Enhances acidity (pKa ~4–5 estimated) and enables further derivatization (e.g., salt formation, amidation) compared to fully esterified analogs like those in .
  • Chloro substituent : Electron-withdrawing effects may stabilize the indole ring and direct electrophilic substitution reactions to specific positions .
  • Ester vs. formyl groups : The formyl group in ’s compound offers aldehyde-like reactivity (e.g., nucleophilic additions), while the target’s 3-carboxylic acid supports hydrogen bonding and salt formation.

Biological Activity

1H-Indole-2,3-dicarboxylic acid, 6-chloro-, 2-ethyl ester (CAS No. 920023-28-5) is an indole derivative that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for various therapeutic applications, including anticancer, antiviral, and antimicrobial properties. This article explores the biological activity of this compound based on current research findings.

  • Molecular Formula : C₁₂H₉ClNO₄
  • Molecular Weight : 266.65 g/mol
  • Structure : The compound features a chloro substituent at the 6-position of the indole ring and two carboxyl groups at the 2 and 3 positions, contributing to its reactivity and biological interactions.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The indole moiety allows for binding with various receptors and enzymes involved in critical biological pathways. Notably, it may influence:

  • Cyclooxygenase (COX) Enzymes : Indole derivatives have been studied for their role in modulating COX activity, which is significant in inflammation and cancer pathways .
  • Cell Signaling Pathways : The compound may affect pathways related to cell proliferation and apoptosis, making it a candidate for anticancer research.

Anticancer Activity

Research indicates that indole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies : In vitro studies have shown that compounds similar to 1H-Indole-2,3-dicarboxylic acid can induce apoptosis in human cancer cells such as A549 (lung cancer) and MDA-MB-231 (breast cancer) with IC50 values ranging from 22 μM to over 50 μM .

Antimicrobial Properties

Indole derivatives are also recognized for their antimicrobial activities:

  • Antibacterial Effects : Some studies demonstrate that related compounds exhibit significant antibacterial activity against strains like Staphylococcus aureus with minimum inhibitory concentrations (MIC) below 100 μM .

Antiviral Potential

Emerging research suggests that indole derivatives may possess antiviral properties:

  • Mechanisms Under Investigation : Preliminary studies indicate potential effectiveness against viral infections; however, detailed mechanisms remain under investigation.

Comparative Analysis with Similar Compounds

The biological activities of this compound can be compared with other indole derivatives:

Compound NameActivity TypeIC50/MIC Values
1H-Indole-2-carboxylic acid, ethyl ester AnticancerIC50 = ~30 μM
6-Chloro-1H-indole-2-carboxylic acid AntimicrobialMIC = ~50 μM
1H-Indole-3-carboxylic acid, ethyl ester AntiviralIC50 = ~40 μM

Case Studies and Research Findings

Several studies have explored the biological activity of indole derivatives:

  • Cytotoxicity Against Cancer Cells : A study published in Marine Drugs highlighted the cytotoxic effects of various indole alkaloids derived from marine organisms against human cancer cell lines .
  • Antimicrobial Activity Assessment : Research indicated that specific structural modifications in indoles enhance their antibacterial properties against resistant strains .
  • Inflammation Modulation Studies : Investigations into COX inhibition by indole derivatives have shown promise in reducing inflammatory responses associated with chronic diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1H-Indole-2,3-dicarboxylic acid, 6-chloro-, 2-ethyl ester, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step procedures, such as Japp–Klingemann condensation followed by Fischer indole cyclization to form the indole core. For the target compound, chlorination at the 6-position can be achieved via electrophilic substitution using reagents like POCl₃. Esterification of the dicarboxylic acid moiety is best performed using ethanol and a coupling agent (e.g., EDCI with DMAP) under anhydrous conditions . Key factors include temperature control (reflux in DCE for formylation) and stoichiometric ratios to minimize byproducts. Purity ≥95% is achievable via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Structural Confirmation : Use 1^1H/13^13C NMR to verify substituent positions (e.g., ethyl ester protons at δ ~4.3 ppm, indole NH at δ ~10 ppm) and chlorine integration. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., C₁₁H₁₀ClNO₂ requires m/z 231.0423) .
  • Purity Assessment : HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm ensures ≥98% purity. Residual solvents are quantified via GC-MS .

Q. How should researchers design experiments to evaluate the compound’s stability under different storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by storing the compound at varying temperatures (-20°C, 4°C, 25°C) and humidity levels (e.g., 40% and 75% RH). Monitor degradation via periodic HPLC analysis. For light sensitivity, expose samples to UV/visible light and compare with dark controls. Use kinetic modeling (e.g., Arrhenius equation) to predict shelf life .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reaction yields when introducing the chloro substituent at the 6-position of the indole ring?

  • Methodological Answer : Yield variations often arise from competing reactions (e.g., over-chlorination or ring oxidation). Optimize chlorination using controlled equivalents of Cl₂ gas or N-chlorosuccinimide (NCS) in DMF at 0–5°C. Monitor progress via TLC and isolate intermediates to minimize side products. DFT calculations can predict regioselectivity and guide reagent selection .

Q. What strategies effectively mitigate byproduct formation during the esterification of the dicarboxylic acid moiety?

  • Methodological Answer : Byproducts like monoesters or anhydrides form due to incomplete esterification. Use excess ethanol (2.5 equiv) with a catalytic acid (e.g., H₂SO₄) under reflux. Alternatively, employ Steglich esterification (DCC/DMAP) for milder conditions. Purify via recrystallization from ethanol/water (7:3 v/v) to remove unreacted acid .

Q. How can computational modeling predict the compound’s reactivity or interactions with biological targets?

  • Methodological Answer :

  • Reactivity : Use Gaussian or ORCA software for DFT calculations to map electrostatic potentials (ESP) and identify nucleophilic/electrophilic sites. For example, the 2-ethyl ester group may exhibit higher electrophilicity than the 3-carboxylic acid .
  • Biological Interactions : Molecular docking (AutoDock Vina) with protein targets (e.g., cyclooxygenase-2) can predict binding affinities. Validate predictions with SPR (surface plasmon resonance) assays to measure dissociation constants (KD) .

Q. What crystallographic methods are suitable for determining the 3D structure of this compound, and how do substituents influence crystal packing?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å) resolves the indole ring conformation and substituent orientations. The chloro group at C6 and ethyl ester at C2 introduce steric effects, favoring π-π stacking between aromatic rings. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H-bonding between NH and ester carbonyls) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?

  • Methodological Answer : Solubility discrepancies may arise from polymorphic forms or residual impurities. Characterize batches via PXRD to identify crystalline forms. Test solubility in DMSO, methanol, and chloroform using UV-Vis spectroscopy (λmax ~280 nm). Note that the ethyl ester enhances lipophilicity, reducing aqueous solubility compared to the free acid .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Indole-2,3-dicarboxylic acid, 6-chloro-, 2-ethyl ester
Reactant of Route 2
1H-Indole-2,3-dicarboxylic acid, 6-chloro-, 2-ethyl ester

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